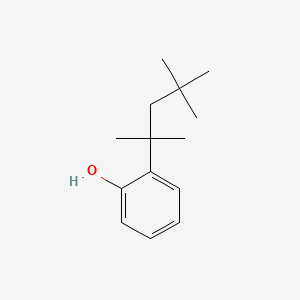

Phenol, 2-(1,1,3,3-tetramethylbutyl)-

Description

The exact mass of the compound Phenol, 2-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 2-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXWOBXNYNULJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042271 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-95-5, 27193-28-8 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Ecotoxicological Assessment of 2-(1,1,3,3-tetramethylbutyl)phenol (4-tert-Octylphenol)

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the aquatic toxicity of 4-tert-octylphenol (4-t-OP) , specifically the isomer 2-(1,1,3,3-tetramethylbutyl)phenol (CAS No. 140-66-9). As a degradation product of alkylphenol ethoxylates (APEs), 4-t-OP is a persistent organic pollutant and a potent xenoestrogen. This document details its molecular mechanism of action (MoA), summarizes critical toxicity endpoints across trophic levels, and outlines validated experimental protocols for assessing endocrine-disrupting potential in aquatic vertebrates.

Chemical Identity & Environmental Fate

Unlike its parent ethoxylates, 4-t-OP is lipophilic and moderately persistent. Its structural specificity—a phenol ring substituted with a branched tert-octyl group at the para position—is the key determinant of its receptor-binding affinity.

Physicochemical Profile

| Parameter | Value | Relevance |

| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)phenol | Standard nomenclature |

| CAS Number | 140-66-9 | Unique identifier |

| Molecular Weight | 206.32 g/mol | Transport modeling |

| Water Solubility | ~19 mg/L (at 20°C) | Bioavailability limit |

| Log K_ow | 4.12 | Bioaccumulation potential (Moderate) |

| Vapor Pressure | 0.21 Pa (at 20°C) | Low volatility from water |

Bioaccumulation

With a Log K_ow > 4, 4-t-OP partitions into lipid-rich tissues. Bioconcentration Factors (BCF) in fish (Cyprinus carpio, Oncorhynchus mykiss) typically range from 200 to 600 , reaching steady state within 4–7 days. While it is metabolized via glucuronidation in the liver, the parent compound remains the primary driver of toxicity in target organs.

Molecular Mechanism of Action (MoA)

The primary hazard of 4-t-OP is Endocrine Disruption (ED) . It acts as an Estrogen Receptor (ER) agonist.

The Xenoestrogen Pathway

4-t-OP mimics 17β-estradiol (E2). It binds to the ligand-binding domain of nuclear estrogen receptors (ERα, ERβ) in hepatocytes.

-

Binding: 4-t-OP enters the cell and binds to the ER.

-

Dimerization: The receptor-ligand complex dimerizes and translocates to the nucleus.

-

Transcription: The complex binds to Estrogen Response Elements (EREs) on DNA.

-

Pathology: This triggers the hepatic synthesis of Vitellogenin (VTG) —a yolk precursor protein normally found only in sexually mature females. In males, VTG induction is a definitive biomarker of estrogenic exposure, leading to testicular atrophy and intersex conditions (testis-ova).

Pathway Visualization

Figure 1: The Adverse Outcome Pathway (AOP) for 4-tert-octylphenol, illustrating the cascade from cellular uptake to organism-level reproductive failure.

Ecotoxicological Profiles

The following data summarizes key lethality (LC50) and chronic (NOEC) endpoints. Note the significant gap between acute lethality and endocrine effects.

Vertebrates (Fish)

| Organism | Endpoint | Duration | Concentration | Reference |

| Oryzias latipes (Medaka) | LC50 (Mortality) | 96 h | 0.34 mg/L | [1, 2] |

| Oncorhynchus mykiss (Trout) | NOEC (Growth) | 60 d | 6.1 µg/L | [3] |

| Danio rerio (Zebrafish) | EC50 (VTG Induction) | 21 d | ~10–30 µg/L | [4] |

Invertebrates & Algae

| Organism | Endpoint | Duration | Concentration | Reference |

| Daphnia magna | EC50 (Immobilization) | 48 h | 0.42 mg/L | [5] |

| Daphnia magna | NOEC (Reproduction) | 21 d | 13 µg/L | [5] |

| Pseudokirchneriella subcapitata | EC50 (Biomass) | 72 h | 1.1 mg/L | [6] |

Experimental Protocols for Toxicity Assessment

To assess the endocrine-disrupting potential of 4-t-OP, simple acute toxicity tests (OECD 203) are insufficient. The OECD 229 (Fish Short Term Reproduction Assay) is the industry standard.

Protocol: Fish Short Term Reproduction Assay (OECD 229)

Objective: Detect estrogenic activity via VTG quantification and secondary sex characteristics.[1][2]

Experimental System:

-

Species: Fathead Minnow (Pimephales promelas) or Japanese Medaka (Oryzias latipes).

-

System: Flow-through conditions (essential to maintain constant 4-t-OP concentrations, as static renewal loses chemical to adsorption).

-

Carrier Solvent: If 4-t-OP solubility is an issue, use DMSO (<100 µL/L). Crucial: Must run a Solvent Control group.[3]

Step-by-Step Workflow:

-

Pre-Exposure (Day -7 to 0): Acclimatize sexually mature spawning groups (2 males, 4 females per tank). Verify fecundity (must meet species-specific egg production criteria).

-

Exposure (Day 0 to 21):

-

Termination (Day 21):

-

Euthanize fish (e.g., Tricaine methane sulfonate).

-

Blood Collection: From caudal peduncle (heparinized tubes). Centrifuge for plasma.

-

Tissue Sampling: Fix gonads in Bouin’s solution for histology.

-

-

Analysis:

-

Biomarker: Quantify Plasma VTG using species-specific ELISA.

-

Histopathology: Assess gonadal staging and presence of testis-ova.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for OECD 229, highlighting critical sampling points for endocrine disruption assessment.

Risk Assessment & Regulatory Framework

PNEC Derivation

To calculate the Predicted No-Effect Concentration (PNEC) for freshwater environments, we apply an Assessment Factor (AF) to the most sensitive chronic endpoint.

-

Lowest Reliable NOEC: 6.1 µg/L (Fish growth/development).

-

Assessment Factor: 10 (Standard for chronic data availability across three trophic levels).

-

Calculation:

Note: Regulatory bodies (e.g., ECHA) may apply stricter factors if mesocosm data suggests higher sensitivity, sometimes lowering PNEC to 0.1 µg/L.

Regulatory Status

-

EU REACH: Listed as a Substance of Very High Concern (SVHC) due to endocrine-disrupting properties [7].

-

Water Framework Directive (WFD): Priority Hazardous Substance.

References

-

OECD. (2009). Test No. 229: Fish Short Term Reproduction Assay. OECD Guidelines for the Testing of Chemicals, Section 2. Link

-

ECHA (European Chemicals Agency). (2011).[7] Member State Committee Support Document for Identification of 4-(1,1,3,3-tetramethylbutyl)phenol as SVHC. Link

-

Environment Agency (UK). (2005). Environmental Risk Evaluation Report: 4-tert-Octylphenol. Link

- Knudsen, F. R., et al. (2011). Vitellogenin induction in zebrafish (Danio rerio) exposed to 4-tert-octylphenol. Journal of Toxicology and Environmental Health.

-

OSPAR Commission. (2006). OSPAR Background Document on Octylphenol. Hazardous Substances Series. Link

-

US EPA. (2010). Toxicity of Octylphenol to Aquatic Organisms. ECOTOX Database. Link

-

ECHA. (2024). Candidate List of substances of very high concern for Authorisation. Link

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD 229 Fish Short Term Reproduction Assay and OECD 230 21-day Fish Assay | ibacon GmbH [ibacon.com]

- 3. ect.de [ect.de]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Bioconcentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. oekotoxzentrum.ch [oekotoxzentrum.ch]

Methodological & Application

Application Note: A Guideline for the Quantitative Analysis of 2-(1,1,3,3-tetramethylbutyl)phenol in Soil and Sediment by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive technical guide for the determination of 2-(1,1,3,3-tetramethylbutyl)phenol, an isomer of the more commonly studied 4-tert-octylphenol, in complex environmental solid matrices such as soil and sediment. Alkylphenols are recognized as environmental contaminants due to their endocrine-disrupting properties and widespread use in industrial and household applications[1][2]. This guide details a robust methodology encompassing sample preparation via ultrasonic-assisted solvent extraction (UAE), extract purification using solid-phase extraction (SPE), and final analysis by gas chromatography-mass spectrometry (GC-MS). The protocols are designed to be self-validating through rigorous quality control procedures, ensuring high-quality, defensible data for researchers and environmental scientists.

Introduction: The Analytical Challenge

Alkylphenols (APs) and their precursors, alkylphenol ethoxylates (APEOs), are high-production volume chemicals used as non-ionic surfactants in detergents, emulsifiers, and various industrial processes[3]. Their subsequent degradation leads to the formation of persistent and more toxic APs in the environment[2]. 2-(1,1,3,3-tetramethylbutyl)phenol, also known as o-tert-octylphenol, and its structural isomer 4-tert-octylphenol (4-t-OP) are of significant concern due to their potential to disrupt endocrine systems in wildlife and humans[1][4].

Analyzing these compounds in soil and sediment presents a significant analytical challenge due to the complexity of the sample matrix and the low concentrations at which these compounds are often found[2]. This application note provides a validated starting point for a reliable and sensitive method, leveraging established principles for alkylphenol analysis to specifically address the quantification of the 2-isomer.

Analyte Properties: The physicochemical properties of 2-(1,1,3,3-tetramethylbutyl)phenol guide the analytical strategy. Its high octanol-water partition coefficient (log Kₒw) indicates hydrophobicity, making it amenable to extraction with organic solvents and separation via gas chromatography[5].

| Property | Value | Source |

| CAS Number | 3884-95-5 | [6] |

| Molecular Formula | C₁₄H₂₂O | [7] |

| Molecular Weight | 206.33 g/mol | [6] |

| log Kₒw (Octanol/Water) | 4.106 | [5] |

Principle of the Method

The overall analytical workflow is designed to efficiently isolate the target analyte from the complex soil or sediment matrix, remove interfering substances, and achieve sensitive and selective quantification. The process involves:

-

Extraction: Solid samples are extracted using an organic solvent mixture under ultrasonic agitation to facilitate the transfer of the analyte from the matrix into the liquid phase.

-

Cleanup: The raw extract is passed through a solid-phase extraction (SPE) cartridge to remove polar and non-polar interferences that could compromise the GC-MS analysis.

-

Analysis: The purified extract is injected into a GC-MS system. The gas chromatograph separates the analyte from other components, and the mass spectrometer provides definitive identification and quantification based on the analyte's unique mass spectrum.

Caption: A schematic of the complete analytical process.

Detailed Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE)

This protocol is based on methodologies proven effective for extracting alkylphenols from solid matrices[8][9].

Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, disrupting the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency compared to simple shaking or stirring. A mixture of acetone and hexane provides a polarity range suitable for extracting semi-polar compounds like phenols while also solubilizing non-polar co-extractives[10][11].

Step-by-Step Procedure:

-

Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure uniformity.

-

Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL glass centrifuge tube.

-

Spiking: Spike the sample with a known amount of a surrogate standard solution (e.g., 4-n-Octyl-d17-phenol) to monitor the efficiency of the entire preparation and analysis process. Allow the spiking solvent to evaporate for 15-20 minutes.

-

Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.

-

Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C)[8].

-

Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

-

Collection: Carefully decant the supernatant (the solvent extract) into a clean collection flask.

-

Repeat: Repeat the extraction (steps 4-7) on the remaining solid pellet with a fresh 20 mL aliquot of the solvent mixture. Combine the two supernatants.

Protocol 2: Extract Cleanup via Solid-Phase Extraction (SPE)

Rationale: Soil extracts are complex and contain high levels of humic acids and other organic matter which can interfere with GC analysis[2]. A C18-based SPE cartridge is effective for retaining the hydrophobic octylphenol while allowing more polar interferences to be washed away.

Step-by-Step Procedure:

-

Solvent Exchange: Concentrate the combined 40 mL extract to approximately 1 mL using a gentle stream of nitrogen. Add 50 mL of reagent water to the concentrate.

-

Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through it. Do not allow the cartridge to go dry[4].

-

Sample Loading: Load the water-diluted extract onto the conditioned SPE cartridge at a slow, steady rate (approx. 2-5 mL/min)[4].

-

Washing: Wash the cartridge with 10 mL of a 40:60 (v/v) methanol/water solution to elute weakly bound, polar interferences.

-

Drying: Dry the cartridge thoroughly under a vacuum for 15-30 minutes to remove all water[4].

-

Elution: Elute the target analyte from the cartridge using 10 mL of dichloromethane into a clean collection tube.

-

Final Preparation: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. Add a known amount of an internal standard (e.g., ¹³C₆-4-tert-Octylphenol[12]) just prior to GC-MS analysis.

Protocol 3: GC-MS Instrumental Analysis

Rationale: A low-polarity 5% phenyl-type capillary column provides excellent separation for a wide range of semi-volatile organic compounds, including phenols[13][14]. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analyte, effectively filtering out background noise.

Recommended GC-MS Parameters:

| Parameter | Setting | Rationale |

| GC System | Agilent 6890/5973 or equivalent | Widely used and robust platform for environmental analysis[15]. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level detection. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Volume | 1-2 µL | Standard volume for trace analysis. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, TG-5SilMS) | Industry-standard column for semi-volatile compound analysis[13]. |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min | A standard temperature ramp that effectively separates analytes based on boiling point. |

| MS Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides maximum sensitivity and selectivity for quantitative analysis. |

| Ions to Monitor | Quantifier: 135 m/z, Qualifiers: 206 (M⁺), 107 m/z | Based on the characteristic fragmentation of the tetramethylbutyl group. The molecular ion (M⁺) at 206 m/z should be monitored for confirmation[7]. |

Quality Assurance & Quality Control (QA/QC)

A robust analytical method must be self-validating. Incorporating the following QC samples in each analytical batch is mandatory for producing defensible data.

| QC Sample | Purpose | Frequency | Acceptance Criteria |

| Method Blank | To assess contamination from lab environment, reagents, or glassware[16]. | 1 per batch of 20 samples | Below Limit of Quantification (LOQ). |

| Lab Control Spike (LCS) | To measure the accuracy of the method in a clean matrix. | 1 per batch | 70-130% recovery. |

| Matrix Spike (MS) | To evaluate method accuracy in a specific sample matrix (matrix effects)[3][16]. | 1 per batch | 70-130% recovery (matrix dependent). |

| Matrix Spike Duplicate (MSD) | To evaluate method precision in a specific sample matrix. | 1 per batch | < 20% Relative Percent Difference (RPD) between MS and MSD. |

| Surrogate Standard | To monitor extraction efficiency for every sample. | Spiked into all samples | 60-140% recovery. |

Summary of Expected Method Performance

While this method is tailored for 2-(1,1,3,3-tetramethylbutyl)phenol, performance is expected to be similar to validated methods for other octylphenols. Initial validation is required.

| Parameter | Expected Performance | Source |

| Limit of Detection (LOD) | 0.2 - 2.0 µg/kg | [8] |

| Limit of Quantification (LOQ) | 1.0 - 10 µg/kg | [10][17] |

| Linear Range | 1 - 200 µg/L | [14] |

| Recovery | 80 - 110% | [10][18] |

| Precision (RSD/RPD) | < 20% | [8] |

Conclusion

The methodology presented provides a detailed and scientifically grounded framework for the reliable quantification of 2-(1,1,3,3-tetramethylbutyl)phenol in challenging soil and sediment matrices. By combining efficient ultrasonic-assisted extraction, selective solid-phase extraction cleanup, and sensitive GC-MS analysis, this application note serves as a complete guide for environmental laboratories and research institutions. Adherence to the described protocols and rigorous quality control measures will ensure the generation of accurate and reproducible data crucial for environmental monitoring and risk assessment.

References

-

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | C23H32O | CID - PubChem . PubChem. [Link]

-

Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges . Science of The Total Environment, 378(1-2), 124–129. [Link]

-

Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol - ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges . SciSpace. [Link]

-

Cabaleiro, N., de la Torre, A., & Martínez, I. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review . TrAC Trends in Analytical Chemistry, 104, 119-136. [Link]

-

Nonylphenols and Ethoxylates in Soil by LC/MS/MS . British Columbia Ministry of Environment. (2017). [Link]

-

Shoemaker, J. (2014). Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction . National Environmental Monitoring Conference (NEMC). [Link]

-

Li, Z., et al. (2010). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation . Journal of Chromatography A. [Link]

-

Method 604: Phenols . U.S. Environmental Protection Agency. [Link]

-

Kawaguchi, M., et al. (2004). Determination of 4-nonylphenol and 4-tert.-octylphenol in water samples by stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry . Analytica Chimica Acta. [Link]

-

Liu, R., et al. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry . Journal of Chromatography A. [Link]

-

McClellan, K., & Halden, R. U. (2010). National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms . Environmental Science & Technology. [Link]

-

Rzemieniecki, T., et al. (2017). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal . MethodsX. [Link]

-

SETAC. (2023). Analysis of Pharmaceuticals, Pesticides and Other Chemicals in Environmental Matrices . [Link]

-

Chemical Properties of o-(1,1,3,3-tetramethylbutyl)phenol (CAS 3884-95-5) . Cheméo. [Link]

-

Phenol, 2-(1,1,3,3-tetramethylbutyl)- (C14H22O) . PubChemLite. [Link]

-

Determination of Phenols by GCMS . ALS Environmental. (2022). [Link]

-

Schettgen, T., et al. (2019). Determination of 4-tert-octylphenol and p-nonylphenol in urine by LC-MS . The MAK-Collection for Occupational Health and Safety. [Link]

-

Cabaleiro, N., de la Torre, A., & Martínez, I. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review . ResearchGate. [Link]

-

Phenol, 2-(1,1,3,3-tetramethylbutyl)- - Substance Details - SRS | US EPA . U.S. Environmental Protection Agency. [Link]

-

Heroult, J., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater . Frontiers in Environmental Science. [Link]

-

Al-Qaim, F. F., et al. (2014). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques . ResearchGate. [Link]

-

Method 8041A: Phenols by Gas Chromatography . U.S. Environmental Protection Agency. (2007). [Link]

Sources

- 1. CAS 3884-95-5: 2-(1,1,3,3-Tetramethylbutyl)phenol [cymitquimica.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.gov.bc.ca [www2.gov.bc.ca]

- 5. o-(1,1,3,3-tetramethylbutyl)phenol (CAS 3884-95-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. PubChemLite - Phenol, 2-(1,1,3,3-tetramethylbutyl)- (C14H22O) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. series.publisso.de [series.publisso.de]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. epa.gov [epa.gov]

- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Quantification of 4-Octylphenol in Biological Matrices using Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary

The accurate quantification of 4-octylphenol (4-OP)—a potent endocrine-disrupting chemical (EDC)—in biological and environmental matrices is frequently compromised by significant matrix effects and background contamination. This application note details a robust protocol for using deuterated 4-n-octylphenol (4-n-OP-d17) as an internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By employing Isotope Dilution Mass Spectrometry (IDMS), this workflow corrects for ionization suppression, extraction losses, and instrumental drift, ensuring data integrity compliant with rigorous toxicological standards (e.g., CDC, EPA).

Technical Principle: Why Deuterated Standards?

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts, urea) often compete for charge, causing ion suppression or enhancement . This leads to inaccurate quantification when using external calibration alone.

The Solution: Isotope Dilution (IDMS)

4-OP-d17 is a stable isotopologue of 4-n-octylphenol where 17 hydrogen atoms on the octyl chain are replaced by deuterium (

-

Chemical Equivalence: It shares nearly identical physicochemical properties (pKa, solubility) with the target analyte, ensuring it tracks the analyte perfectly through extraction (SPE) and chromatography.

-

Mass Differentiation: The mass shift (+17 Da) allows the mass spectrometer to distinguish the IS from the native analyte.

-

Real-Time Correction: Since the IS elutes at virtually the same retention time as the analyte, it experiences the exact same matrix effects at the exact same moment. The ratio of Analyte/IS response remains constant, canceling out the suppression effect.

Critical Technical Note: Isomer Specificity

4-Octylphenol exists as two primary isomers:

-

4-n-octylphenol (Linear): Often used as the analytical standard.[1]

-

4-tert-octylphenol (Branched): The primary environmental contaminant (CAS 140-66-9).

While 4-n-OP-d17 is the most common deuterated standard, it is a linear isomer. It will have a slightly different retention time than the branched 4-tert-octylphenol. For strict regulatory quantification of the branched isomer, 13C-labeled 4-tert-octylphenol is preferred. However, 4-n-OP-d17 is widely accepted as a surrogate IS provided that the chromatographic window captures both isomers or relative retention times (RRT) are validated.

Experimental Workflow

Materials & Reagents[1]

-

Analyte: 4-tert-Octylphenol (Technical grade) and 4-n-Octylphenol (High purity).

-

Internal Standard: 4-n-Octylphenol-d17 (98%+ atom D).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Enzyme (Urine only):

-Glucuronidase/Arylsulfatase (Helix pomatia) for de-conjugation. -

SPE Cartridges: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or equivalent), 60 mg/3 cc.

Workflow Diagram (DOT)

Caption: Figure 1. End-to-end workflow for 4-octylphenol analysis. The internal standard is added prior to hydrolysis to track recovery losses throughout the entire procedure.

Detailed Protocol

Step 1: Blank Management (Crucial)

Alkylphenols are ubiquitous in laboratory plastics and detergents.

-

Rule: Use glass vials and pipettes whenever possible.

-

Pre-cleaning: Rinse all glassware with LC-MS grade methanol before use.

-

Blank Check: Run a solvent blank before any samples to ensure the system background is <5% of the LOQ (Limit of Quantification).

Step 2: Sample Pre-treatment

-

Aliquot: Transfer 1.0 mL of urine or serum into a glass tube.

-

IS Spiking: Add 20

L of 4-n-OP-d17 working solution (e.g., 100 ng/mL in MeOH).-

Why: Spiking now corrects for volume errors and hydrolysis efficiency.

-

-

Hydrolysis (Urine only): Add 1 mL of 1M Ammonium Acetate buffer (pH 5.0) and 20

L-

Mechanism: 4-OP is excreted as glucuronide/sulfate conjugates. This step frees the parent compound.

-

Step 3: Solid Phase Extraction (SPE)[2][3]

-

Conditioning: 3 mL MeOH followed by 3 mL Water.

-

Loading: Load the hydrolyzed sample.

-

Washing: Wash with 3 mL 5% Methanol in Water.

-

Optimization: This removes salts and polar interferences without eluting the hydrophobic octylphenol.

-

-

Elution: Elute with 3 mL Methanol/Acetonitrile (1:1) .

-

Concentration: Evaporate to dryness under Nitrogen (

) at 40°C. Reconstitute in 200

Step 4: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+).

Ionization: Negative Electrospray Ionization (ESI-).[2] Phenols lose a proton easily to form phenoxide ions

Chromatography:

-

Column: C18 Reverse Phase (e.g., BEH C18, 1.7

m, 2.1 x 50 mm). -

Mobile Phase A: Water (no additives or 0.01%

to aid deprotonation). -

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 40% B to 95% B over 5 minutes.

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |

| 4-n-Octylphenol | 205.2 | 106.1 | 25 | Quantifier |

| 4-n-Octylphenol | 205.2 | 133.1 | 30 | Qualifier |

| 4-n-OP-d17 (IS) | 222.3 | 106.1* | 25 | Internal Standard |

Note on d17 Transition: The product ion for the d17 standard depends on the fragmentation pathway. If the fragment is the ring (containing no deuterium), it may share the 106 mass. If the fragment retains the

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio :

Linearity & Sensitivity

-

Linear Range: Typically 0.1 ng/mL to 100 ng/mL (

). -

LOD (Limit of Detection): ~0.05 ng/mL (matrix dependent).

Troubleshooting Matrix Effects

If the absolute area of the IS in a sample is <50% of the IS area in the solvent standard, significant suppression is occurring.

-

Action: Dilute the sample 1:5 or improve the SPE wash step.

References

-

Centers for Disease Control and Prevention (CDC). (2008). Exposure of the U.S. Population to Bisphenol A and 4-tertiary-Octylphenol: 2003–2004. Environmental Health Perspectives.[3] [Link] (Note: Link directs to general exposure report landing page as specific PDF URLs change dynamically; search "NHANES Octylphenol").

-

U.S. Environmental Protection Agency (EPA). (2007).[4] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[4][2][Link][5]

-

Kawaguchi, M., et al. (2004).[6] Determination of 4-nonylphenol and 4-tert-octylphenol in water samples by stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry. Analytica Chimica Acta. [Link]

-

Calafat, A. M., et al. (2005). Urinary Concentrations of Bisphenol A and 4-Nonylphenol in a Human Reference Population.[3] Environmental Health Perspectives.[3] (Demonstrates the use of isotope dilution in large cohorts). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. epa.gov [epa.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. weber.hu [weber.hu]

- 5. National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. besjournal.com [besjournal.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for 2-(1,1,3,3-tetramethylbutyl)phenol from Urine

Welcome to the technical support guide for the robust extraction of 2-(1,1,3,3-tetramethylbutyl)phenol from human urine using solid-phase extraction (SPE). This document provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Section 1: Critical Pre-SPE Considerations & FAQs

Before initiating the SPE protocol, proper sample preparation is paramount. The chemical state of the analyte and the complexity of the urine matrix must be addressed to ensure successful extraction.

Q1: Why is a hydrolysis step necessary for analyzing 2-(1,1,3,3-tetramethylbutyl)phenol in urine?

A: Like many xenobiotics, 2-(1,1,3,3-tetramethylbutyl)phenol undergoes Phase II metabolism in the body, where it is conjugated with glucuronic acid or sulfate to increase its water solubility for excretion.[1][2][3][4] These conjugated forms are highly polar and will not be efficiently retained on common reversed-phase SPE sorbents. A hydrolysis step is essential to cleave these conjugates, converting the analyte back to its free, less polar parent form, which can then be effectively extracted and accurately quantified.[2][3][5]

Q2: Should I use enzymatic or chemical hydrolysis? What are the advantages and disadvantages?

A: The choice between enzymatic and chemical hydrolysis depends on analyte stability, required throughput, and potential for side reactions.

| Hydrolysis Method | Advantages | Disadvantages |

| Enzymatic | Highly specific (e.g., β-glucuronidase/arylsulfatase), minimizing analyte degradation.[1] Works under mild conditions (pH, temperature).[1][2] | Can be more expensive and time-consuming, with incubation times ranging from minutes to overnight.[3] Enzyme activity can be lot-dependent and influenced by matrix components. |

| Chemical (Acid) | Fast, inexpensive, and effective for cleaving many conjugates.[6] | Harsh conditions (strong acid, high heat) can degrade the target analyte or other urine components, creating interferences.[3][7] Less specific, and can lead to unwanted side reactions.[3] |

For phenolic compounds like 2-(1,1,3,3-tetramethylbutyl)phenol, enzymatic hydrolysis is generally the preferred method to ensure the integrity of the analyte.[2][8]

Q3: How can I optimize the enzymatic hydrolysis step for maximum efficiency?

A: Optimal hydrolysis is compound-dependent and requires careful optimization.[5] Key parameters to evaluate include:

-

Enzyme Source: β-glucuronidases from different sources (e.g., Helix pomatia, abalone, recombinant E. coli) have different optimal pH, temperatures, and specific activities.[1][5] Recombinant enzymes often offer faster and more efficient hydrolysis.[1]

-

Incubation Time & Temperature: These must be balanced to maximize cleavage without degrading the analyte. Typical conditions range from 30 minutes to overnight at temperatures between 37°C and 55°C.[2][5][9]

-

pH: The pH of the urine sample must be adjusted to the optimal range for the chosen enzyme, typically using an acetate or phosphate buffer.[2][9]

-

Enzyme Concentration: Using a sufficient concentration of the enzyme is crucial for complete hydrolysis within the desired timeframe.

Q4: My urine sample is cloudy. What pretreatment is required before loading it onto the SPE cartridge?

A: Particulate matter can clog the SPE sorbent bed, leading to slow flow rates and inconsistent results.[10][11] It is critical to pretreat cloudy or high-particulate urine samples.

-

Centrifugation: Spin the sample at high speed (e.g., 4000 rpm for 5 minutes) to pellet particulates.[9]

-

Filtration: Filter the supernatant through a 0.45 µm filter.

-

pH Adjustment: After hydrolysis and clarification, adjust the sample pH. For retaining a weakly acidic phenol on a reversed-phase sorbent, the pH should be adjusted to ~2 units below its pKa to ensure it is in its neutral, non-ionized form. A pH between 5 and 7 is often a good starting point.[12]

-

Dilution: Dilute the sample with water or a buffer. This reduces viscosity and can minimize matrix interferences.[12][13]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the SPE workflow.

Problem 1: Low or No Analyte Recovery

Symptom: The concentration of 2-(1,1,3,3-tetramethylbutyl)phenol in your final extract is significantly lower than expected, or undetectable.

| Potential Cause | Diagnostic Check | Solution(s) |

| Analyte Breakthrough During Loading | Analyze the fraction that passes through the cartridge during sample loading.[14] | • Check Sample pH: Ensure the sample pH promotes analyte neutrality for strong retention on reversed-phase media.[13] • Reduce Flow Rate: Load the sample slowly (1-2 drops/sec) to allow sufficient interaction time between the analyte and the sorbent.[15] • Reduce Organic Content: If the sample was diluted with an organic solvent, ensure the final concentration is low enough not to cause premature elution. Dilute with water or buffer instead. |

| Analyte Loss During Wash Step | Analyze the wash solvent fraction for the presence of your analyte.[13] | • Decrease Wash Solvent Strength: The wash solvent may be too strong, eluting the analyte along with interferences. Reduce the percentage of organic solvent (e.g., from 15% methanol to 5% methanol).[9][13][14] |

| Incomplete Elution | Re-elute the cartridge with a fresh aliquot of elution solvent and analyze this second fraction.[13] | • Increase Elution Solvent Strength: Use a stronger organic solvent (e.g., switch from methanol to acetonitrile or add a small percentage of a more nonpolar solvent).[10][13] • Increase Elution Volume: Ensure the volume is sufficient to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots instead of one large one.[10][13] • Allow "Soak" Time: Let the elution solvent sit on the sorbent bed for a few minutes before applying vacuum to disrupt interactions.[13] |

| SPE Cartridge Dried Out | This is a procedural error. If the sorbent bed dries out after conditioning and before sample loading, retention will be poor. | • Always ensure ~1 mm of equilibration solvent remains on top of the sorbent bed before loading the sample.[12] If it dries, re-condition and re-equilibrate the cartridge.[10] |

Problem 2: Poor Reproducibility & Inconsistent Results

Symptom: You observe high relative standard deviation (RSD) between replicate extractions.

| Potential Cause | Diagnostic Check | Solution(s) |

| Inconsistent Flow Rates | Observe the flow rates during loading, washing, and elution across different samples. | • Use a vacuum manifold with a pressure gauge or a positive pressure manifold to ensure a consistent flow rate for all steps and all samples. A rate of 1-2 drops per second is a good target.[15] |

| Incomplete or Variable Hydrolysis | Spike a set of control urine samples with a known amount of a conjugated standard and measure the free analyte after hydrolysis. | • Re-optimize the hydrolysis conditions (enzyme concentration, time, temperature, pH) to ensure complete and consistent cleavage of conjugates.[5] |

| Matrix Effects | Perform a post-extraction spike experiment to assess ion suppression or enhancement in your analytical system (e.g., LC-MS).[16][17] | • Improve Wash Step: Optimize the wash solvent to be as strong as possible without eluting the analyte, thereby removing more matrix components.[14] • Change Sorbent: A different sorbent chemistry (e.g., a polymeric sorbent like Oasis HLB or a mixed-mode sorbent) may offer better selectivity and cleanup.[9][18] • Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[19] |

| Sorbent Bed Mass Overload | Recovery decreases with increasing sample concentration. | • Reduce Sample Volume: Load a smaller volume of the urine sample. • Increase Sorbent Mass: Use an SPE cartridge with a larger bed mass to increase capacity.[20] |

Problem 3: Slow or Blocked Cartridge Flow

Symptom: The sample or solvents pass through the cartridge very slowly or not at all.

| Potential Cause | Diagnostic Check | Solution(s) |

| Particulates in Sample | Visually inspect the sample for cloudiness or sediment. | • Centrifuge and/or filter the urine sample prior to loading as described in the pre-treatment FAQ.[9][10] |

| High Sample Viscosity | The urine sample appears thick or syrupy. | • Dilute the urine sample with water or an appropriate buffer (e.g., 1:1 v/v) to reduce its viscosity.[10] |

| Protein Precipitation on Cartridge | Flow slows dramatically after the sample is loaded. | • Ensure any necessary protein precipitation steps are performed before loading. For urine, this is less common than for plasma, but dilution helps minimize protein interactions. |

Section 3: Optimized Experimental Protocol

This section provides a validated starting point for your method development.

Protocol 1: Enzymatic Hydrolysis

-

Pipette 1 mL of clarified urine into a glass tube.

-

Add an appropriate internal standard.

-

Add 500 µL of 1 M sodium acetate buffer (pH 5.0).[9]

-

Add ≥200 units of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Vortex briefly to mix.

-

Incubate in a water bath at 37°C overnight (or use optimized conditions for a faster recombinant enzyme, e.g., 55°C for 30 minutes).[5][9]

-

Allow the sample to cool to room temperature before proceeding to SPE.

Protocol 2: Solid-Phase Extraction Workflow

This protocol is based on a polymeric reversed-phase sorbent, which offers robust performance for phenolic compounds in complex matrices.[9]

-

SPE Sorbent: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 60 mg, 3 mL.[9]

-

Condition: Pass 2 mL of ethyl acetate through the cartridge.

-

Condition: Pass 2 mL of methanol through the cartridge.[9]

-

Equilibrate: Pass 2 mL of deionized water (acidified to pH ~6 with formic acid) through the cartridge. Do not let the sorbent bed go dry.[9]

-

Load: Load the hydrolyzed urine sample onto the cartridge at a flow rate of ~1 mL/min.

-

Wash 1: Pass 2 mL of 15% methanol in water (acidified to pH ~6) to remove polar interferences.[9]

-

Dry: Dry the cartridge under vacuum or positive pressure for 10-20 minutes to remove residual water.[9]

-

Elute: Elute the analyte with 2 x 1.5 mL aliquots of ethyl acetate into a clean collection tube.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for instrumental analysis (LC-MS or GC-MS).

Section 4: Visual Workflows & Data

Diagrams

Caption: Overall SPE workflow for 2-(1,1,3,3-tetramethylbutyl)phenol.

Caption: Troubleshooting logic for low analyte recovery in SPE.

Data Tables

Table 1: Comparison of Common SPE Sorbents for Phenolic Compounds

| Sorbent Type | Chemistry | Retention Mechanism | Advantages for Phenols in Urine | Potential Issues |

| Polymeric Reversed-Phase | e.g., Poly(divinylbenzene-co-N-vinylpyrrolidone) | Hydrophilic-Lipophilic Balanced (Reversed-Phase) | High capacity and surface area; stable across a wide pH range; excellent retention for a broad range of compounds.[9][18] | Can retain some interferences; requires careful optimization of wash step. |

| Silica-Based C18 | Octadecyl-bonded silica | Reversed-Phase (Hydrophobic) | Good retention for non-polar analytes from aqueous samples.[18] | Prone to dewetting if sorbent dries; limited pH stability (typically pH 2-8); potential for silanol interactions.[12] |

| Mixed-Mode | e.g., Reversed-Phase + Ion Exchange (C8 + SCX) | Multiple (Hydrophobic and Ionic) | Offers enhanced selectivity by targeting both hydrophobic and ionic properties, leading to cleaner extracts.[5][18] | Method development can be more complex due to dual retention mechanisms.[21] |

References

-

Biotage. (n.d.). Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. Retrieved from [Link]

-

Arnesen, V. H., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC. Retrieved from [Link]

-

Puklová, M., et al. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. PMC. Retrieved from [Link]

-

Käfferlein, H. U., & Broding, H. C. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. Publisso. Retrieved from [Link]

-

Bowman, J. D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Retrieved from [Link]

-

Lu, D., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Bisphenol A Information & Resources. Retrieved from [Link]

-

American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]

-

He, J., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. The University of Queensland eSpace. Retrieved from [Link]

-

Pirard, C., et al. (2007). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. ResearchGate. Retrieved from [Link]

-

Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

-

Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]

-

Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Retrieved from [Link]

-

Selvan, P. S., & Ravichandran, S. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. Retrieved from [Link]

-

Singh, R., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Retrieved from [Link]

-

Lu, D., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

LCGC International. (2020). Three Common SPE Problems. Retrieved from [Link]

-

Al-Khafaji, M., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers. Retrieved from [Link]

-

Dobrzyńska, M., & Stępień, K. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Retrieved from [Link]

-

Agilent. (n.d.). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]

-

Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. Retrieved from [Link]

-

Agilent. (n.d.). Updating Solid Phase Extraction Methods. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

-

Scribd. (n.d.). Urine Sample For Phenol by GC and GCMS-AB. Retrieved from [Link]

-

Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

-

Zhang, Z., et al. (2011). A Study on Bisphenol A, Nonylphenol, and Octylphenol in Human Urine amples Detected by SPE-UPLC-MS. Biomedical and Environmental Sciences. Retrieved from [Link]

-

Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]

-

Zodrow, E., et al. (2021). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. ResearchGate. Retrieved from [Link]

Sources

- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

- 3. myadlm.org [myadlm.org]

- 4. mdpi.com [mdpi.com]

- 5. biotage.com [biotage.com]

- 6. scribd.com [scribd.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. besjournal.com [besjournal.com]

- 9. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lcms.labrulez.com [lcms.labrulez.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. gcms.cz [gcms.cz]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. agilent.com [agilent.com]

Technical Support Center: Handling & Stability of 2-(1,1,3,3-tetramethylbutyl)phenol

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. This guide addresses the specific handling requirements for 2-(1,1,3,3-tetramethylbutyl)phenol (also known as o-tert-octylphenol ).[1][2]

Crucial Distinction: Do not confuse this molecule with its isomer, 4-tert-octylphenol (CAS 140-66-9). While the para-isomer is a common solid degradation product of Triton X-100, the 2-isomer (ortho) discussed here is structurally distinct. The bulky alkyl group at the ortho position creates steric hindrance around the hydroxyl group, altering its solubility, melting point (often a viscous liquid or low-melting solid), and oxidative stability compared to its para counterpart.

Failure to account for these steric and lipophilic properties leads to the three most common user complaints: concentration drift , unexpected precipitation , and oxidative discoloration .

Module 1: Standard Operating Procedure (SOP) for Stock Preparation

The "Viscosity Trap" & Solvent Selection

Unlike crystalline phenols, 2-(1,1,3,3-tetramethylbutyl)phenol often presents as a viscous liquid or waxy solid at room temperature. Standard weighing boats can result in significant mass loss due to residue retention.

Protocol: Precision Stock Generation

-

Gravimetric Addition: Do not pipette the neat compound. The high viscosity leads to volume errors. Weigh the compound directly into the final storage vial (Amber Glass).

-

Solvent Choice:

-

Recommended: DMSO (Dimethyl sulfoxide) or Ethanol (absolute) .

-

Why? The molecule is highly lipophilic (LogP ~4.1). It is insoluble in water.

-

-

Dissolution: Vortex for 30 seconds. If the compound was stored cold, allow it to equilibrate to room temperature before opening to prevent condensation, which accelerates oxidation.

Workflow Visualization

Figure 1: Optimized workflow for preparing oxidation-resistant phenolic stock solutions.

Module 2: Storage & Stability Matrix

Phenols are electron-rich and prone to oxidation, forming quinones (yellow/brown products). The ortho-alkyl group provides some protection, but light and oxygen remain enemies.

Stability Data Summary

| Parameter | Condition | Stability Estimate | Technical Note |

| Solid/Neat | +4°C, Dark | 2 Years | Hygroscopic; keep tightly sealed. |

| DMSO Stock | -20°C, Dark | 6–12 Months | Freezing Point Warning: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce water (condensation), causing precipitation. |

| Ethanol Stock | -20°C, Dark | 3–6 Months | Solvent evaporation is a risk; seal with parafilm. |

| Aqueous Dilution | Room Temp | < 24 Hours | Unstable. Rapid adsorption to plastics and potential precipitation. |

Container Specifications

-

Material: Glass (Borosilicate) is mandatory.

-

Avoid: Polypropylene (PP) or Polystyrene (PS).

-

Mechanism:[3] The lipophilic octyl chain interacts with hydrophobic plastic surfaces, leading to concentration depletion (up to 20% loss in 24h in low-concentration aqueous solutions).

Module 3: Troubleshooting Guide

Diagnostic Logic Tree

Figure 2: Diagnostic logic for resolving common stability and handling issues.

Detailed Solutions

1. Issue: "My stock solution turned yellow/pink."

-

Diagnosis: Oxidation.[4][5] Phenolic compounds oxidize to form quinones and polymeric products, which are chromophores.[4]

-

Root Cause: Exposure to light or air (oxygen) over time.

-

Fix:

-

Discard the stock; oxidation products can interfere with biological assays (redox cycling).

-

Prevention: Store in amber vials. Overlay the headspace with Nitrogen or Argon gas before closing the vial.

-

2. Issue: "The compound precipitated when I added it to my cell culture media."

-

Diagnosis: Solvent Shock (Crash-out).

-

Root Cause: 2-(1,1,3,3-tetramethylbutyl)phenol is highly hydrophobic.[2] Adding a high-concentration DMSO stock directly to water causes rapid local precipitation before mixing can occur.

-

Fix:

-

Step-down Dilution: Dilute the stock 1:10 in intermediate solvent (e.g., Ethanol) before the final dilution into aqueous buffer.

-

Vortex while adding: Inject the stock directly into the vortexing buffer to disperse immediately.

-

Limit: Ensure final concentration is below the solubility limit (typically < 100 µM in aqueous buffers, though matrix dependent).

-

3. Issue: "My LC-MS signal is 30% lower than expected."

-

Diagnosis: Surface Adsorption.

-

Root Cause: The octyl chain acts like a "grease," sticking to plastic pipette tips and Eppendorf tubes.

-

Fix:

-

Pre-rinse pipette tips with the solvent before transfer.

-

Use Low-Retention plastics or, ideally, silanized glass vials for all dilution steps.

-

Module 4: Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the DMSO stock repeatedly? A: No. DMSO is hygroscopic. Every time you open a cold vial, it pulls moisture from the air. This water accumulation can cause the hydrophobic phenol to precipitate inside the stock vial over time. Best Practice: Aliquot stocks into single-use glass vials (e.g., 50 µL) to avoid freeze-thaw cycles.

Q: Is this the same as Triton X-100? A: No. Triton X-100 is a polymer (polyethylene glycol octylphenyl ether). When Triton degrades, it releases 4-tert-octylphenol (the para-isomer). You are working with the 2-isomer (ortho). While they share chemical properties (lipophilicity, phenolic nature), they are distinct chemical entities with different receptor binding profiles.

Q: How do I dispose of this? A: Treat as hazardous chemical waste. Alkylphenols are toxic to aquatic life. Do not pour down the drain. Collect in a solvent waste container designated for toxic organics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77926, Phenol, 2-(1,1,3,3-tetramethylbutyl)-. Retrieved October 26, 2023 from [Link]

- Cited for: Chemical identity, lipophilicity, and distinction

- Cited for: Solvent properties, hygroscopicity, and freezing point d

-

ECHA (European Chemicals Agency). Substance Information: 2-(1,1,3,3-tetramethylbutyl)phenol. Retrieved from [Link]

-

Gokel, G. W., & Durst, H. D. (1976). Crown Ether Chemistry: Principles and Applications. Aldrichimica Acta.[8] (General reference for phenolic handling and oxidation risks in organic synthesis).

-

Cited for: Mechanisms of phenolic oxidation and quinone formation.[4]

-

Sources

- 1. 3884-95-5,o-(1,1,3,3-tetramethylbutyl)phenol [lookchemicals.com]

- 2. CAS 3884-95-5: 2-(1,1,3,3-Tetramethylbutyl)phenol [cymitquimica.com]

- 3. chempak.net [chempak.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. merckmillipore.com [merckmillipore.com]

Technical Support Center: Purification of Crude 2-(1,1,3,3-tetramethylbutyl)phenol

Welcome to the technical support center for the purification of crude 2-(1,1,3,3-tetramethylbutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Introduction

2-(1,1,3,3-tetramethylbutyl)phenol, also known as 2-tert-octylphenol, is a valuable intermediate in the synthesis of various industrial chemicals, including surfactants and antioxidants[1]. Its synthesis, typically through the Friedel-Crafts alkylation of phenol with diisobutylene, often yields a crude product containing a mixture of isomers, unreacted starting materials, and other byproducts[2][3]. Achieving high purity is critical for downstream applications. This guide provides practical solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(1,1,3,3-tetramethylbutyl)phenol?

A1: The primary impurities depend on the synthetic route, but in a typical Friedel-Crafts alkylation of phenol with diisobutylene, you can expect:

-

Isomers: The most significant impurity is often the para-substituted isomer, 4-(1,1,3,3-tetramethylbutyl)phenol. Di-alkylated phenols are also common byproducts[3].

-

Unreacted Starting Materials: Residual phenol and diisobutylene may be present[2].

-

Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities, especially if the crude product has been exposed to air and light for extended periods.

Q2: My crude product is a dark, viscous oil, but the pure compound is a solid. What causes this?

A2: The discoloration is likely due to the presence of oxidized phenolic impurities. Phenols are prone to forming colored quinone-type structures upon exposure to oxygen. The oily consistency is due to the mixture of the solid product with liquid or low-melting impurities such as unreacted diisobutylene and some isomeric byproducts.

Q3: Which purification method is generally the most effective for this compound?

A3: The choice of purification method depends on the scale of your experiment and the desired final purity.

-

Fractional Distillation is suitable for large-scale purification and for removing impurities with significantly different boiling points.

-

Recrystallization is an excellent technique for removing small amounts of impurities and for obtaining high-purity material, especially for final polishing.

-

Column Chromatography offers the best separation for closely related isomers and is ideal for achieving very high purity on a smaller scale.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For this system, it is crucial to have an efficient fractionating column to separate the isomeric products.

Problem 1: Poor separation between 2-(1,1,3,3-tetramethylbutyl)phenol and its 4-isomer.

-

Solution:

-

Use a High-Efficiency Column: Employ a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.

-

Distill Under Reduced Pressure: Lowering the pressure will reduce the boiling points and can sometimes enhance the boiling point difference between isomers.

-

Slow and Steady Distillation Rate: A slow distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.

-

Problem 2: The product darkens during distillation.

-

Cause: Thermal degradation or oxidation of the phenol at high temperatures.

-

Solution:

-

Distill Under Vacuum: This will significantly lower the required temperature.

-

Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Table 1: Boiling Points of Key Components

| Compound | Boiling Point (°C) at 760 mmHg |

| Phenol | 181.7[6] |

| Diisobutylene (mixture of isomers) | 101-105[7][8] |

| 2-(1,1,3,3-tetramethylbutyl)phenol | Estimated to be similar to the 4-isomer |

| 4-(1,1,3,3-tetramethylbutyl)phenol | 279[4][5] |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Problem 1: The compound "oils out" instead of forming crystals.

-

Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystallization.

-

Solution:

-

Change the Solvent: Select a solvent with a lower boiling point.

-

Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy). Reheat to get a clear solution and then allow it to cool slowly. A common example is dissolving in a small amount of a hot polar solvent like ethanol and then adding a non-polar solvent like hexane or water until the cloud point is reached[9].

-

Seed the Solution: Add a small crystal of the pure compound to induce crystallization.

-

Problem 2: Low recovery of the purified product.

-

Cause:

-

Using too much solvent.

-

The compound is significantly soluble in the cold solvent.

-

Cooling the solution too quickly.

-

-

Solution:

-

Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution.

-

Optimize the Solvent: If the compound is too soluble even when cold, try a different solvent or a solvent mixture where the solubility at low temperatures is lower.

-

Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Table 2: Suggested Solvents for Recrystallization

| Solvent Type | Examples | Rationale |

| Good Solvents (for initial dissolution) | Toluene, Acetone, Ethanol | The bulky alkyl group increases solubility in less polar organic solvents. |

| Poor Solvents (for inducing crystallization) | Hexane, Heptane, Water | The phenolic hydroxyl group provides some polarity, but the large non-polar tail makes it insoluble in highly polar or very non-polar solvents. |

Column Chromatography

Column chromatography provides the highest degree of purification by separating compounds based on their differential adsorption onto a solid stationary phase.

Problem 1: Poor separation of isomers on the column.

-

Cause: The isomers have very similar polarities.

-

Solution:

-

Optimize the Mobile Phase: Use a solvent system with low polarity to increase the separation. A gradient elution, starting with a very non-polar solvent (e.g., pure hexane) and gradually increasing the polarity by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), can be very effective.

-

Choose the Right Stationary Phase: Standard silica gel is usually effective. For difficult separations, consider using a different stationary phase like alumina or a reverse-phase C18 silica gel.

-

Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.

-

Problem 2: Tailing of the product peak.

-

Cause: The compound is interacting too strongly with the stationary phase, often due to the acidic nature of the phenol on silica gel.

-

Solution:

-

Add a Modifier to the Mobile Phase: Adding a small amount of a slightly acidic (e.g., a drop of acetic acid) or a slightly basic (e.g., a drop of triethylamine) modifier to the eluent can improve the peak shape.

-

Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.

-

Workflow Diagrams

Purification Strategy Decision Tree

Caption: Decision tree for selecting the appropriate purification technique.

Troubleshooting Recrystallization

Caption: Troubleshooting workflow for when the product oils out during recrystallization.

References

-

OECD SIDS. (1994, November 24). Phenol, 4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]

- Google Patents. (n.d.). US3766276A - Phenol alkylation process.

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol.

- Google Patents. (n.d.). US2831898A - Phenol alkylation process.

-

ACS Publications. (2013, June 6). Characterization of Phenol and Alkyl Phenols in Organic Matrixes with Monoethylene Glycol Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Phenol. Retrieved from [Link]

-

ACS Publications. (n.d.). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Retrieved from [Link]

-

MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisobutene. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Theory and Practice of Alkyl Phenol Synthesis. Tert-octylphenols. Retrieved from [Link]

-

IIETA. (2021, May 29). Improvements in Recovery Efficiencies of Phenols from Phenol Fraction Using Two-Stage Alkali Treatment. Retrieved from [Link]

-

ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-octylphenol. Retrieved from [Link]

-

PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

- Google Patents. (n.d.). US4547596A - Separation and recovery of alkylated phenols.

-

GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- (CAS 3294-03-9). Retrieved from [Link]

-

PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.

-

LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. Retrieved from [Link]

-

BYJU'S. (n.d.). Phenol. Retrieved from [Link]

-

Britannica. (2026, February 19). Fractional distillation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The alkylation of phenol with isobutene. Retrieved from [Link]

-

Harvard University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

University of Delaware. (n.d.). Separation of High Purity Oxygenated Aromatics from Catalytic Fast Pyrolysis Organic Streams. Retrieved from [Link]

-

NEET coaching. (n.d.). Phenol | Properties, Preparation, Uses & Safety Information. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from [Link]

-